2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Description
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a thienopyrimidine core substituted with two chlorine atoms at positions 2 and 4, along with a carboxylic acid group at position 4. Its molecular formula is C₇H₂Cl₂N₂O₂S, with a molecular weight of 249.08 g/mol . The compound is typically synthesized via chlorination of its precursor using phosphorus oxychloride, yielding a white solid with a melting point of 140–143°C .
Properties
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-5-4-2(10-7(9)11-5)1-3(14-4)6(12)13/h1H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKFVOUFAKBLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446407-44-8 | |
| Record name | 2,4-dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include substituted thieno[3,2-d]pyrimidines, sulfoxides, sulfones, esters, and amides .
Scientific Research Applications
Synthetic Routes
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid typically involves cyclization reactions under controlled conditions. One common method includes:
- Reagents : 2,4-dichloropyrimidine and thiophene-2-carboxylic acid.
- Conditions : Reaction in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production
For large-scale production, continuous flow reactors may be employed to optimize yield and minimize by-products. The reaction conditions are carefully controlled to ensure consistent product quality.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of potential pharmaceutical agents. Notably, it has been investigated for:
- Anticancer Activity : It acts as an active intermediate in the development of new antitumor medications. Studies indicate that derivatives can inhibit cell proliferation by targeting specific signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .
- Antiviral Compounds : The compound is also explored for its potential in developing antiviral agents.
Materials Science
The compound has applications in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies
In biological research, it is utilized to study enzyme inhibitors and receptor modulators. Its ability to modulate various biochemical pathways makes it valuable for understanding disease mechanisms.
Industrial Chemistry
The compound is employed in the synthesis of agrochemicals and specialty chemicals, showcasing its versatility beyond medicinal applications.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study focused on synthesizing pyridyl amides derived from thieno[3,2-d]pyrimidine-6-carboxylic acid revealed broad-spectrum antimicrobial activity against various pathogens:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2g | 12.5 | Pseudomonas aeruginosa |
| 2c | 6.25 | Staphylococcus aureus |
| 2h | 25 | Escherichia coli |
Antiplasmodial Activity
The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum. In vitro assays indicated moderate inhibitory effects with IC50 values ranging from low micromolar to high micromolar concentrations depending on structural modifications made to the thienopyrimidine core .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of thieno[3,2-d]pyrimidine-6-carboxylic acid and evaluated their antimicrobial efficacy. Among them, a derivative exhibited potent activity against multiple bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Anticancer Research
In another study focusing on cancer therapeutics, derivatives were tested for their ability to inhibit HDAC enzymes selectively. Results indicated promising anticancer properties with specific compounds demonstrating significant apoptosis induction in treated cell lines .
Mechanism of Action
The mechanism of action of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The following table summarizes key structural features and physical properties of 2,4-dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid and related compounds:
| Compound Name | Substituents/Modifications | Melting Point (°C) | Molecular Weight (g/mol) | Key Features/Applications | References |
|---|---|---|---|---|---|
| This compound | 2-Cl, 4-Cl, COOH | 140–143 | 249.08 | Intermediate for further derivatization | [1], [4] |
| 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid | Thieno[2,3-d] isomer, 4-Cl, COOH | Not reported | 214.63 | Structural isomer; reactivity differences | [6], [20] |
| 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | 2-NH₂, 4-NH₂, COOH | Not reported | 210.22 | Enhanced solubility due to polar amines | [17] |
| 5-Methyl-4-(phenylureido)thieno[2,3-d]pyrimidine-6-carboxylic acid | 5-CH₃, 4-ureido, COOH | 260–263 | ~350 (estimated) | HDAC inhibition (hypothesized) | [2] |
| Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid esters | Fused pyrrole ring, ester substituents | Not reported | Varies | Fungicidal activity against Fusarium | [3] |
Key Observations:
- Positional Isomerism: The thieno[3,2-d]pyrimidine core (target compound) vs. thieno[2,3-d]pyrimidine (e.g., 4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid) alters electronic distribution and steric accessibility, impacting reactivity and binding interactions .
- Substituent Effects: The dichloro substitution in the target compound enhances electrophilicity at positions 2 and 4, facilitating nucleophilic substitution reactions. In contrast, diamino derivatives (e.g., 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid) exhibit increased polarity and solubility .
Pharmacokinetic Considerations
- Solubility: The dichloro and carboxylic acid groups in the target compound may reduce solubility compared to amino-substituted analogs (e.g., 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid). Formulation strategies, such as salt formation or prodrug design, could mitigate this .
- Metabolic Stability : Piperidine or morpholine rings in analogs (e.g., 8-chloro-4-(3-hydroxymethyl-phenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid) may enhance metabolic stability by resisting oxidative degradation .
Biological Activity
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and case studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with two chlorine substituents at positions 2 and 4 and a carboxylic acid group at position 6. This unique structure is believed to contribute to its biological activity.
Synthesis Methods
Recent studies have reported various synthetic routes for the preparation of thieno[3,2-d]pyrimidine derivatives. For instance, one method involves the use of nucleophilic displacement reactions to introduce different substituents on the pyrimidine ring. The synthesis typically employs reagents like alkoxides and amines under controlled conditions to yield the desired derivatives with high purity and yield .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study focused on the synthesis of pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acid revealed broad-spectrum antimicrobial activity. The best-performing compound showed minimal inhibitory concentration (MIC) values against Pseudomonas aeruginosa and other pathogens .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2g | 12.5 | Pseudomonas aeruginosa |
| 2c | 6.25 | Staphylococcus aureus |
| 2h | 25 | Escherichia coli |
Antiplasmodial Activity
The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum. In vitro assays indicated moderate inhibitory effects, with IC50 values ranging from low micromolar to high micromolar concentrations depending on the specific structural modifications made to the thienopyrimidine core .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound derivatives to various biological targets. These studies utilized software such as AutoDock Vina to assess how well these compounds fit into the active sites of enzymes like dihydrofolate reductase (DHFR) from Plasmodium falciparum. The docking scores indicated favorable interactions with key residues in the enzyme's active site, suggesting a potential mechanism for their antiplasmodial activity .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of thieno[3,2-d]pyrimidine-6-carboxylic acid and evaluated their antimicrobial efficacy. Among them, N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide exhibited the most potent activity against multiple bacterial strains including MRSA .
Case Study 2: Antiparasitic Activity
Another investigation assessed the antiparasitic potential of modified thieno[3,2-d]pyrimidines against drug-resistant strains of P. falciparum. The results indicated that certain structural modifications enhanced their potency significantly compared to earlier analogs .
Q & A
Q. What are the common synthetic routes for 2,4-dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid?
The synthesis typically involves two key steps:
- Cyclization : Reacting 2-aminothiophene-3-carboxylate derivatives with chlorinating agents (e.g., POCl₃) to form the thieno[3,2-d]pyrimidine core .
- Ester Hydrolysis : Converting ester intermediates (e.g., ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate) to the carboxylic acid via acid- or base-catalyzed hydrolysis . Alternative routes may use direct functionalization of preformed pyrimidine rings with chlorine and carboxyl groups under controlled conditions .
Q. Which functional groups in this compound are critical for reactivity and modifications?
- Chlorine atoms at positions 2 and 4: Enable nucleophilic substitutions (e.g., with amines or alkoxides) for derivatization .
- Carboxylic acid at position 6: Facilitates conjugation (e.g., amide formation) or salt formation to enhance solubility . These groups make the compound a versatile scaffold for structural diversification .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : To confirm substituent positions and purity (¹H/¹³C NMR) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- Derivative Spectrophotometry : Useful for quantifying the compound in mixtures by resolving overlapping spectra at zero-crossing points .
Q. How should stability and storage be managed for this compound?
- Storage Conditions : Keep in anhydrous environments at -20°C to prevent hydrolysis of reactive chlorine or decarboxylation .
- pH Sensitivity : Avoid prolonged exposure to strong acids/bases to maintain carboxylic acid integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalysts : Use Lewis acids (e.g., AlCl₃) to accelerate cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature Control : Reflux in ethanol (70–80°C) for 10–12 hours ensures complete morpholine substitution in dichloro intermediates .
Q. What structure-activity relationships (SAR) are observed with this scaffold?
Key modifications and their impacts include:
Q. How can contradictions in biological data across studies be resolved?
- Assay Variability : Standardize bacterial growth conditions (e.g., pH, temperature) when testing antimicrobial activity .
- Substituent Effects : Compare derivatives with identical functional groups to isolate activity differences (e.g., 4-hydroxy vs. 4-methoxy) .
- Enzyme Specificity : Validate target engagement using crystallography or isothermal titration calorimetry (ITC) .
Q. What mechanistic insights explain its enzyme inhibition properties?
The compound inhibits tRNA (Guanine37-N1)-methyltransferase (TrmD) by:
- Competitive Binding : The carboxylic acid group forms hydrogen bonds with TrmD’s active site, blocking S-adenosylmethionine (SAM) cofactor binding .
- Chlorine Interactions : Halogen bonding with hydrophobic enzyme pockets enhances binding affinity . This dual mechanism disrupts bacterial protein synthesis, making it a promising antibiotic lead .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
